molecular formula C10H11N5O2 B1303204 Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 23947-13-9

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1303204
CAS No.: 23947-13-9
M. Wt: 233.23 g/mol
InChI Key: YPZMDXXWLAHBPI-UHFFFAOYSA-N
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Description

The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” is similar to the requested compound . It has a molecular weight of 232.24 and is a powder at room temperature .


Synthesis Analysis

New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . Cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone and ethyl bromoacetate gave derivatives of 1,4-diphenyl-1H-imidazole-2-amine .


Molecular Structure Analysis

The crystal structure of a similar compound, “1-(4,6-dimethylpyrimidin-2-yl)benzimidazole”, has been reported .


Chemical Reactions Analysis

The compound “1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methyl-5-nitrophenyl)guanidine” is a derivative of the requested compound . Another derivative, “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE”, has also been reported .


Physical and Chemical Properties Analysis

The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” has a molecular weight of 232.24 and is a powder at room temperature . The compound “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE” has a molecular weight of 214.27 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Heterocyclization Reactions : The synthesis of amino derivatives of triazolopyrimidine demonstrates the heterocyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazides, leading to the formation of various triazolopyrimidines. This process involves Dimroth rearrangement and indicates the compound's utility in synthesizing heterocyclic structures with potential for further chemical and biological application (Vas’kevich et al., 2006).

Synthesis of New Compounds : Another study focused on the Ni(acac)2-catalyzed formation of 1,2,4-triazole from cyanamides and carbohydrazides, utilizing N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This synthesis pathway led to compounds that may be attractive for estimating their biological activities, showcasing the chemical's role in creating new molecules for further biological evaluation (Prezent et al., 2020).

Biological Activities

Antitubercular Activity : Derivatives of Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One of the compounds showed promising activity against both H37RV and multidrug-resistant strains, highlighting the compound's potential in developing antitubercular agents (Venugopala et al., 2016).

Anticancer and Anti-HIV Activities : New 1,4-disubstituted-1,2,3-triazolethymine derivatives, synthesized using the compound, displayed significant cytotoxic activities against a human cancer cell line and potent activity against HIV-1 replication. This underscores the chemical's utility in developing new anticancer and antiviral drugs (Almashal et al., 2020).

Antimicrobial Activity : Synthesized alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates derived from the compound were tested for antimycobacterial activity, with one specific derivative showing notable efficacy. This study provides insights into the compound's application in developing new antimicrobial agents (Japelj et al., 2005).

Safety and Hazards

The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” has hazard statements H302, H315, H319, H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE” has similar hazard codes .

Future Directions

The synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents have been reported . This suggests that there is ongoing research into the potential applications of these compounds.

Properties

IUPAC Name

methyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-6-4-7(2)12-10(11-6)15-5-8(13-14-15)9(16)17-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMDXXWLAHBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377116
Record name Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23947-13-9
Record name Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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